molecular formula C12H16FN3O B2981726 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea CAS No. 283167-30-6

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea

Cat. No.: B2981726
CAS No.: 283167-30-6
M. Wt: 237.278
InChI Key: VCAONUYLBSXAIA-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea” is a urea derivative with a piperidine ring and a fluorophenyl group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets . The piperidine ring is a common feature in many pharmaceuticals, contributing to their lipophilicity and enhancing their ability to cross biological membranes . The fluorophenyl group can enhance the metabolic stability and bioavailability of the compound .


Molecular Structure Analysis

The molecular structure of this compound would consist of a central urea group, with a piperidine ring and a fluorophenyl group attached. The presence of the fluorine atom could influence the electronic properties of the phenyl ring, potentially affecting its reactivity .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis to yield the corresponding amine and carbamic acid . The presence of the fluorine atom on the phenyl ring could also influence its reactivity in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the urea group could enhance its solubility in water, while the piperidine and fluorophenyl groups could enhance its lipophilicity .

Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

  • 1,3-Disubstituted ureas with a piperidyl moiety, including compounds related to 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea, have been studied as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors showed substantial improvements in pharmacokinetic parameters and demonstrated a significant increase in potency in reducing hyperalgesia in an inflammatory pain model in mice, compared to previous inhibitors (Rose et al., 2010).

Antidepressant Potential

  • Research indicates that unsymmetrical ureas, including those structurally similar to this compound, have been evaluated as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, potentially leading to new approaches in treating depression (Matzen et al., 2000).

Orexin-1 Receptor Antagonism

  • Compounds structurally related to this compound have been explored for their role in modulating feeding, arousal, stress, and drug abuse. The effects of selective antagonists at orexin-1 receptor (OX1R) suggest potential applications in treating binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).

Acetylcholinesterase Inhibition

  • A series of compounds including 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally similar to this compound, have been synthesized and assessed for antiacetylcholinesterase activity. These compounds showed promise as potential treatments for conditions like Alzheimer's disease due to their inhibitory activities on acetylcholinesterase (Vidaluc et al., 1995).

Interaction with Fluoride Ions

  • Research involving 1,3-bis(4-nitrophenyl)urea, a compound related to this compound, has shown interesting hydrogen-bonding interactions with fluoride ions, leading to potential applications in understanding and utilizing urea-fluoride interactions in various chemical processes (Boiocchi et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Urea derivatives can act as hydrogen bond donors and acceptors, which can enable them to interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve investigating the biological activity of this compound, optimizing its structure for enhanced activity and selectivity, and evaluating its pharmacokinetic properties .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-piperidin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAONUYLBSXAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-(1-benzylpiperidin-4-yl)-N′-(4-fluorophenyl)urea (3.0 g) in a mixture of methanol (15 ml) and tetrahydrofuran (15 ml) was added palladium on carbon (10% w/w, 50% wet, 0.6 g), and the mixture was hydrogenated under atmospheric pressure of hydrogen for 8 hours. The catalyst was filtered off, and the solvents were evaporated under reduced pressure to give a residue, which was triturated with diisopropyl ether to give N-(piperidin-4-yl)-N′-(4-fluorophenyl)urea (1.97 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Three

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